molecular formula C20H19BrN4O B367135 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine CAS No. 638136-22-8

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine

Cat. No.: B367135
CAS No.: 638136-22-8
M. Wt: 411.3g/mol
InChI Key: PHYZEZSWRYSPLZ-UHFFFAOYSA-N
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Description

4-(2-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine is a brominated indoloquinoxaline derivative featuring a morpholine group linked via an ethyl chain to the nitrogen atom at position 6 of the indoloquinoxaline core. This compound is structurally tailored for applications in nucleic acid stabilization, as seen in its role in synthesizing intercalating oligonucleotides that improve thermal stability in Hoogsteen-type triplexes .

Properties

IUPAC Name

4-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c21-14-5-6-18-15(13-14)19-20(23-17-4-2-1-3-16(17)22-19)25(18)8-7-24-9-11-26-12-10-24/h1-6,13H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYZEZSWRYSPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at the 9-Position

Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation. A mixture of indoloquinoxaline (2.0 g, 8.6 mmol), NBS (1.68 g, 9.4 mmol), and azobisisobutyronitrile (AIBN, 0.14 g, 0.86 mmol) in dry CCl₄ (30 mL) is refluxed for 12 hours. The regioselectivity for the 9-position is attributed to the electron-rich nature of the indole moiety, directing electrophilic substitution. The product, 9-bromo-6H-indolo[2,3-b]quinoxaline, is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1) in 65–72% yield.

Introduction of the Morpholinoethyl Side Chain

The morpholinoethyl group is introduced via palladium-catalyzed Buchwald–Hartwig amination. A mixture of 9-bromo-6H-indolo[2,3-b]quinoxaline (1.0 g, 3.2 mmol), 4-(2-chloroethyl)morpholine (0.54 g, 3.5 mmol), Pd(OAc)₂ (0.072 g, 0.32 mmol), and DavePhos (0.21 g, 0.64 mmol) in toluene (15 mL) is degassed and heated at 110°C for 24 hours under argon. The reaction is quenched with NH₄Cl, extracted with CH₂Cl₂, and purified by flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to yield the target compound (58–64%).

Optimization of Coupling Conditions

Key parameters influencing the coupling efficiency include:

ParameterOptimal ConditionYield Impact
CatalystPd(OAc)₂/DavePhos+22% vs. PPh₃
Baset-BuONa+15% vs. K₂CO₃
SolventToluene+18% vs. DMF
Temperature110°C+12% vs. 80°C

Microwave-assisted synthesis (150°C, 30 min) enhances reaction kinetics, achieving 70% yield with reduced catalyst loading (5 mol% Pd).

Alternative Synthetic Routes

Metal-Free Alkylation

A metal-free approach involves nucleophilic substitution of 9-bromo-6-chloroethyl-indoloquinoxaline with morpholine. The chloroethyl intermediate (1.2 g, 3.4 mmol) and morpholine (0.6 mL, 6.8 mmol) are heated in DMF (10 mL) at 80°C for 48 hours. The product is isolated via recrystallization (ethanol/water) in 45–50% yield, though with lower regioselectivity compared to catalytic methods.

Reductive Amination

Condensation of 9-bromo-6-(2-aminoethyl)-indoloquinoxaline with morpholine using NaBH₃CN in methanol (rt, 12 h) provides a 55% yield. This method avoids palladium but requires pre-functionalized amines.

Analytical Characterization

The final product is validated using:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, H-5), 8.12 (d, J = 8.1 Hz, 1H, H-7), 7.89–7.82 (m, 2H, H-3, H-4), 4.20 (t, J = 6.8 Hz, 2H, CH₂N), 3.72 (t, J = 4.5 Hz, 4H, morpholine-OCH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂), 2.50 (m, 4H, morpholine-NCH₂).

  • HRMS (ESI) : m/z calc’d for C₂₀H₁₉BrN₄O [M+H]⁺: 411.0723, found: 411.0725.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at the 7-position is minimized using CCl₄ as a non-polar solvent.

  • Coupling Side Reactions : Excess morpholinoethyl chloride (1.2 equiv.) suppresses homo-coupling of the indoloquinoxaline core.

  • Purification Complexity : Gradient elution (hexane → EtOAc/MeOH) resolves co-eluting byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Buchwald–Hartwig6498HighIndustrial
Metal-Free Alkylation5092LowLab-scale
Reductive Amination5595ModeratePilot-scale

Chemical Reactions Analysis

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indoloquinoxaline core can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming different ring structures.

Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s interaction with DNA increases the thermal stability of the DNA complex, which is crucial for its anticancer and antiviral activities .

Comparison with Similar Compounds

N,N-Dimethylethanamine Derivative

Structure: 2-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethanamine Key Differences:

  • Replaces morpholine with a dimethylamino (-N(CH₃)₂) group.
  • Smaller substituent with reduced polarity compared to morpholine.
    Functional Impact :
  • The dimethylamino group offers basicity and moderate solubility but lacks the oxygen atom in morpholine, which may reduce hydrogen-bonding capacity.
  • Used in Sonogashira coupling reactions to synthesize oligonucleotide derivatives, suggesting comparable reactivity to the morpholine analogue .

Enaminone Derivative

Structure: 4-(N,N-Dimethylamino)-3-(6H-indolo[2,3-b]quinoxalin-6-yl)-2-butanone Key Differences:

  • Features a butanone backbone with a dimethylamino group and indoloquinoxaline core.
  • The ketone moiety introduces electrophilic reactivity and conjugation.
    Functional Impact :
  • The enaminone structure facilitates π-conjugation, altering electronic properties (e.g., UV-Vis absorption) compared to the morpholine derivative.
  • Demonstrated utility in forming pyridine derivatives, highlighting divergent synthetic pathways .

Hydrazone Derivatives (A7 and A9)

Structures :

  • A7: 4-{[2-(2-Methyl-indolo[2,3-b]quinoxalin-6-yl)-2-oxo-ethyl]-hydrazonomethyl}-benzaldehyde
  • A9: 2-[N'-(4-Hydroxy-benzylidene)-hydrazino]-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone Key Differences:
  • Substituents include hydrazone-linked benzaldehyde or hydroxybenzaldehyde groups.
  • Methyl group at position 2 of the indoloquinoxaline core instead of bromine. Functional Impact:
  • Hydrazone groups enable metal coordination (e.g., nickel complexes in A7), a property absent in the morpholine derivative due to its non-chelating substituent .
  • High thermal stability (melting point >300°C for A7) compared to the brominated morpholine compound, which is optimized for nucleic acid interactions rather than thermal endurance .

Data Table: Structural and Functional Comparison

Compound Substituent(s) Molecular Weight (g/mol)* Key Properties Reference
Target Compound 9-Bromo, ethylmorpholine ~483.3 Enhances triplex stability; polar morpholine group improves solubility
N,N-Dimethylethanamine analogue 9-Bromo, ethyl-N,N-dimethyl ~398.3 Used in oligonucleotide synthesis; lower polarity than morpholine derivative
Enaminone derivative Butanone-dimethylamino ~377.4 Spectroscopic shifts due to conjugation; forms pyridine derivatives
A7 (Hydrazone) Hydrazone-benzaldehyde ~485.5 Melting point >300°C; forms nickel complexes

*Calculated based on structural formulas.

Research Findings and Implications

  • Thermal Stability : The target compound’s morpholine group contributes to nucleic acid triplex stabilization, whereas hydrazone derivatives (e.g., A7) prioritize thermal endurance via rigid aromatic systems .
  • Reactivity: The bromine atom in the target compound enables further functionalization (e.g., Sonogashira coupling), contrasting with methyl or hydrazone groups in analogues, which favor metal coordination or ketone-based reactions .
  • Applications: Morpholine derivatives are suited for biomedical applications (e.g., gene regulation), while hydrazones and enaminones are leveraged in coordination chemistry and heterocyclic synthesis .

Biological Activity

The compound 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine (CAS No. 638136-22-8) is a complex organic molecule that incorporates a morpholine ring and a bromo-indoloquinoxaline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Structure

The molecular formula of this compound is C20H19BrN4OC_{20}H_{19}BrN_{4}O, with a molecular weight of approximately 411.3 g/mol. The structure consists of a morpholine ring attached to an ethyl group, which is further connected to a brominated indoloquinoxaline structure.

Physical Properties

PropertyValue
Molecular Weight411.3 g/mol
CAS Number638136-22-8
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Anticancer Properties

Research indicates that compounds containing indoloquinoxaline structures exhibit significant anticancer activities. A study by Pendergrass et al. (2024) demonstrated that derivatives of indoloquinoxaline can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound was shown to induce apoptosis in breast cancer cells, with IC50 values indicating effective concentration ranges.

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Gene Expression : The compound may alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. This was evidenced by disc diffusion assays where the compound showed significant inhibition zones against Gram-positive bacteria.

In Vitro Studies

  • Cell Line Testing : In vitro testing on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • MCF-7 Cell Line Results :
      • IC50 = 25 µM
      • Apoptosis rate = 70% at 50 µM concentration.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli.
    • Results :
      • S. aureus: Inhibition zone = 15 mm at 100 µg/disc.
      • E. coli: Inhibition zone = 10 mm at 100 µg/disc.

Comparative Analysis

The biological activities of this compound can be compared to other known indoloquinoxaline derivatives:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (mm)
4-(2-(9-bromoindolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine25 µMS. aureus: 15 mm
Indoloquinoxaline Derivative A30 µME. coli: 12 mm
Indoloquinoxaline Derivative B20 µMS. aureus: 18 mm

Q & A

Q. How is the molecular structure of 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine confirmed in synthetic chemistry research?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:

  • Growing high-quality crystals using slow evaporation or diffusion methods.
  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement using software suites like APEX2 and SADABS, with validation against R factors (e.g., R = 0.045, wR = 0.143) .
  • Cross-validation with spectroscopic data (e.g., NMR, MS) to ensure consistency.

Q. What spectroscopic and analytical techniques are recommended for characterizing purity and identity?

Methodological Answer: A multi-technique approach is critical:

  • ESI-MS : To confirm molecular weight (e.g., observed [M+H]⁺ at m/z 572.09 vs. calculated 572.09) .
  • Elemental Analysis : Compare found vs. calculated values (e.g., C: 69.48% vs. 69.24%; Br: 14.01% vs. 13.96%) .
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C DEPT and 2D experiments (e.g., HSQC, HMBC) to resolve complex aromatic regions .
  • XRD : Validate bond lengths/angles (e.g., mean C–C bond length = 0.005 Å) .

Table 1: Example Analytical Data for a Related Brominated Compound

ParameterCalculatedObserved
% C69.2469.48
% Br13.9614.01
ESI-MS ([M+H]⁺)572.09572.09

Q. What safety protocols are critical when handling brominated quinoxaline derivatives?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
  • Quench reactive bromine residues with sodium thiosulfate before disposal .
  • Segregate halogenated waste and partner with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize bromination reactions for indoloquinoxaline derivatives?

Methodological Answer:

  • Solvent Selection : Use glacial acetic acid for controlled reactivity, as it stabilizes intermediates and minimizes side reactions .
  • Stoichiometry : Add bromine dropwise (1–2 hours) to avoid excessive local concentration, which can lead to di-substitution .
  • Temperature Control : Maintain 0–5°C during addition to suppress decomposition (e.g., light-sensitive intermediates) .

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental ¹H/¹³C NMR .
  • Tautomerism Analysis : Investigate potential keto-enol or imine-amine equilibria via variable-temperature NMR .
  • Dynamic Effects : Account for conformational flexibility (e.g., morpholine ring puckering) using NOESY or molecular dynamics simulations .

Q. What strategies assess the impact of bromine substitution on electronic properties?

Methodological Answer:

  • X-ray Crystallography : Compare bond lengths (e.g., C–Br vs. C–Cl in analogues) to evaluate resonance effects .
  • Electrochemical Studies : Perform cyclic voltammetry to measure redox potentials influenced by bromine’s electron-withdrawing nature.
  • DFT Calculations : Map HOMO-LUMO gaps and electrostatic potential surfaces to quantify electronic perturbations .

Q. How to design experiments to study structure-activity relationships (SAR) for indoloquinoxaline-morpholine hybrids?

Methodological Answer:

  • Analog Synthesis : Replace bromine with other halogens (Cl, I) or substituents (e.g., methyl, nitro) and compare bioactivity .
  • Crystallographic Database Mining : Use CSD/ICSD entries to identify trends in packing motifs and intermolecular interactions .
  • Pharmacophore Modeling : Align structural features (e.g., planar indoloquinoxaline core) with target binding sites using docking simulations.

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